Lansoprazole N-trifuoroethyl impurity is a significant byproduct formed during the synthesis of Lansoprazole, a widely used proton pump inhibitor (PPI) for treating gastroesophageal reflux disease, peptic ulcer disease, and other acid-related disorders. The presence of this impurity is critical in pharmaceutical manufacturing as it must be controlled to ensure the purity and efficacy of the final drug product. Understanding its formation, classification, and implications is essential for quality control in the pharmaceutical industry.
Lansoprazole N-trifuoroethyl impurity arises during the synthetic pathways of Lansoprazole, particularly through various chemical reactions involving intermediates such as Lanso-chloro and 2-mercapto benzimidazole. Its identification and quantification are vital for regulatory compliance and ensuring patient safety.
This compound is classified as an impurity related to Lansoprazole, which itself belongs to the class of benzimidazole derivatives. It is characterized by the presence of a trifluoroethyl group, which can influence its chemical behavior and interactions.
The synthesis of Lansoprazole N-trifuoroethyl impurity primarily involves several key steps that include condensation and oxidation reactions. The formation of this impurity can occur through specific synthetic routes:
The reaction conditions typically involve:
Lansoprazole N-trifuoroethyl impurity has a complex molecular structure characterized by its trifluoroethyl substituent. The molecular formula is represented as with a molecular weight of approximately 385.36 g/mol.
Lansoprazole N-trifuoroethyl impurity can participate in various chemical reactions:
Common reagents used in these reactions include:
The major products formed from these reactions include:
Lansoprazole functions by irreversibly inhibiting the gastric H,K-ATPase pump, which plays a crucial role in gastric acid secretion. The mechanism involves:
This inhibition alters biochemical pathways related to gastric acid secretion and is extensively metabolized by cytochrome P450 enzymes CYP3A4 and CYP2C18 into various metabolites, including sulphone and hydroxylated forms.
Lansoprazole N-trifuoroethyl impurity exhibits typical characteristics associated with organic compounds:
The chemical properties include:
Relevant analyses such as nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are employed to characterize this compound further .
Lansoprazole N-trifuoroethyl impurity is primarily utilized in pharmaceutical research for several purposes:
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.: 122547-72-2
CAS No.:
CAS No.:
CAS No.: